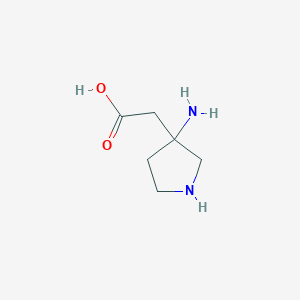
2-(3-Aminopyrrolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopyrrolidin-3-yl)acetic acid is a unique compound that belongs to the class of γ-amino acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety. The presence of the amino group on the pyrrolidine ring makes it an interesting molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 3-pyrrolidinone with glycine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
化学反应分析
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(3-Aminopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including γ-peptides and other heterocyclic compounds.
Biology: The compound is studied for its potential role in gene expression modulation and as a DNA-binding molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-gene agent and in drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as DNA and proteins. The compound’s ability to bind to DNA makes it a potential candidate for gene therapy applications. It can interfere with gene expression by binding to specific DNA sequences, thereby modulating the transcriptional activity of target genes.
相似化合物的比较
2-(3-Aminopyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the amino group on the pyrrolidine ring.
2-(3-Aminopyrrolidin-1-yl)acetic acid: Similar structure but with the amino group at a different position.
γ-Aminobutyric acid (GABA): A well-known neurotransmitter with a similar γ-amino acid structure but different biological functions.
属性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2-(3-aminopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H12N2O2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4,7H2,(H,9,10) |
InChI 键 |
CFNALGBLLQKHJL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


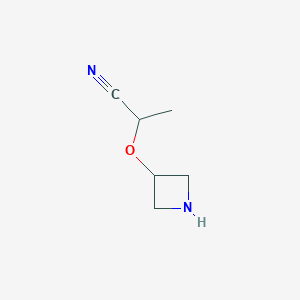
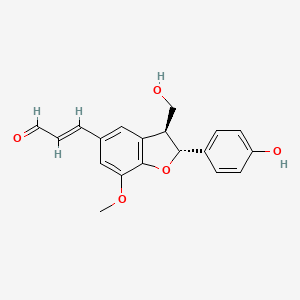
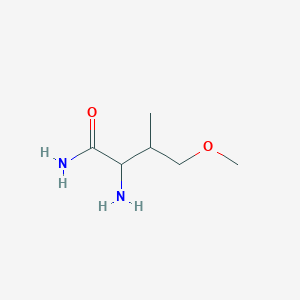

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
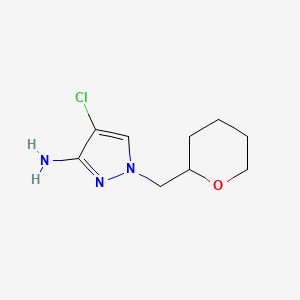
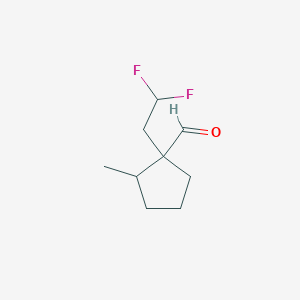
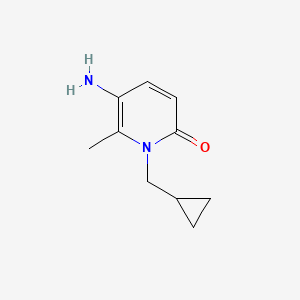
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
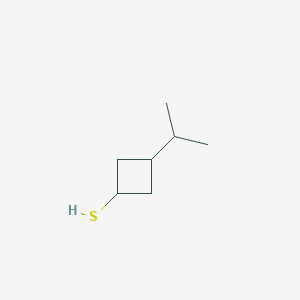
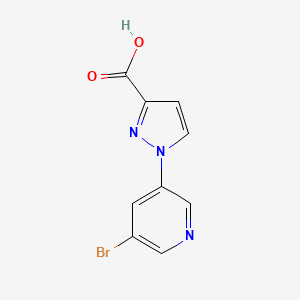
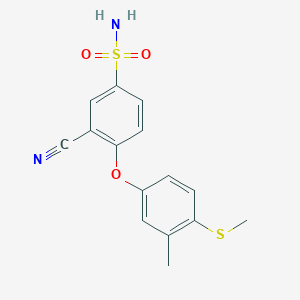

![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
